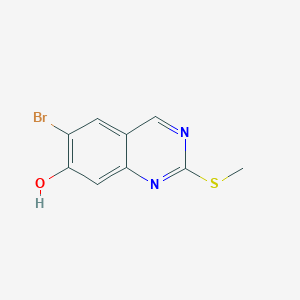

6-Bromo-2-(methylthio)quinazolin-7-ol

Description

Structure

3D Structure

Properties

Molecular Formula |

C9H7BrN2OS |

|---|---|

Molecular Weight |

271.14 g/mol |

IUPAC Name |

6-bromo-2-methylsulfanylquinazolin-7-ol |

InChI |

InChI=1S/C9H7BrN2OS/c1-14-9-11-4-5-2-6(10)8(13)3-7(5)12-9/h2-4,13H,1H3 |

InChI Key |

PNLIHYHAVMCQRB-UHFFFAOYSA-N |

Canonical SMILES |

CSC1=NC2=CC(=C(C=C2C=N1)Br)O |

Origin of Product |

United States |

Synthetic Strategies and Methodologies for 6 Bromo 2 Methylthio Quinazolin 7 Ol

Retrosynthetic Analysis of the Target Compound

A retrosynthetic analysis of 6-Bromo-2-(methylthio)quinazolin-7-ol suggests a strategic disassembly of the molecule to identify plausible starting materials and key bond formations. The primary disconnections can be made at the C-S bond of the methylthio group and the C-N bonds within the quinazoline (B50416) core.

The methylthio group can be introduced via S-alkylation of a corresponding 2-thiol derivative. This leads to the precursor, 6-bromo-2-mercaptoquinazolin-7-ol. The bromination step can be envisioned to occur on a 7-hydroxyquinazoline precursor, suggesting that the bromine atom is introduced via electrophilic aromatic substitution. This points to 2-(methylthio)quinazolin-7-ol or a protected version as a key intermediate.

Further deconstruction of the quinazoline ring itself typically involves a cyclocondensation reaction. This retrosynthetic step breaks the pyrimidine (B1678525) ring, leading to a substituted anthranilic acid derivative and a one-carbon source, which in the case of the 2-methylthio group, could originate from a thiourea (B124793) or a related synthon. A plausible precursor would therefore be a 2-amino-4-hydroxy-5-bromobenzoic acid derivative.

Development of Novel Synthetic Pathways

Based on the retrosynthetic analysis, several synthetic pathways can be devised for the construction of this compound. These routes focus on the efficient assembly of the quinazoline core and the regioselective introduction of the required functional groups.

Cyclocondensation Approaches

The formation of the quinazoline ring is a critical step, and various cyclocondensation methods have been developed. A common and effective approach involves the reaction of a substituted anthranilic acid with a suitable one-carbon synthon. For the target molecule, a plausible starting material would be 2-amino-5-bromo-4-hydroxybenzoic acid.

One potential cyclocondensation strategy involves the reaction of this substituted anthranilic acid with thiourea. This reaction, typically carried out in the presence of a dehydrating agent or under thermal conditions, would directly yield the 6-bromo-2-thioxo-2,3-dihydroquinazolin-7(1H)-one intermediate.

Alternatively, the reaction of the anthranilic acid derivative with an isothiocyanate, such as methyl isothiocyanate, could be employed. This would lead to the formation of a thiourea intermediate, which upon intramolecular cyclization, would furnish the desired quinazoline-2-thione core.

| Reactants | Reagents and Conditions | Product |

| 2-amino-5-bromo-4-hydroxybenzoic acid, Thiourea | Heat, polyphosphoric acid | 6-bromo-2-thioxo-2,3-dihydroquinazolin-7(1H)-one |

| 2-amino-5-bromo-4-hydroxybenzoic acid, Methyl isothiocyanate | Ethanol (B145695), reflux | N-(2-carboxy-4-bromo-5-hydroxyphenyl)-N'-methylthiourea (intermediate) |

Functional Group Interconversions on the Quinazoline Core

Once the basic quinazoline scaffold is in place, functional group interconversions can be utilized to introduce the desired substituents. A key transformation is the conversion of a 2-thioxoquinazoline to a 2-(methylthio)quinazoline. This is typically achieved through an S-alkylation reaction.

Another important interconversion could involve the introduction of the hydroxyl group at the 7-position. If a precursor without the hydroxyl group is synthesized first, a late-stage oxidation or a Sandmeyer-type reaction from a 7-aminoquinazoline could be considered, although this is generally a more complex route.

Regioselective Bromination Techniques

The introduction of the bromine atom at the 6-position of the quinazoline ring requires a regioselective bromination strategy. The directing effects of the substituents on the benzene (B151609) ring portion of the quinazoline are crucial. The hydroxyl group at position 7 is an activating, ortho-, para-directing group. Therefore, direct bromination of a 2-(methylthio)quinazolin-7-ol precursor is expected to be highly regioselective, favoring substitution at the ortho position (C6).

Common brominating agents such as N-bromosuccinimide (NBS) in a suitable solvent like carbon tetrachloride or acetic acid are often employed for such transformations. mdpi.com The reaction conditions can be tuned to achieve monobromination and avoid the formation of polybrominated products. The use of a mild brominating agent is essential to prevent unwanted side reactions on the electron-rich quinazoline system.

| Substrate | Brominating Agent | Conditions | Product |

| 2-(methylthio)quinazolin-7-ol | N-Bromosuccinimide (NBS) | Acetonitrile (B52724), room temperature | This compound |

| 7-Hydroxy-2-thioxo-2,3-dihydroquinazolin-4(1H)-one | Bromine in acetic acid | Room temperature | 6-Bromo-7-hydroxy-2-thioxo-2,3-dihydroquinazolin-4(1H)-one |

Alkylation Strategies for Thiol Moiety

The final step in the proposed synthesis is the methylation of the thiol group at the 2-position. This is a standard S-alkylation reaction. The 2-thioxoquinazoline intermediate can be deprotonated with a suitable base, such as sodium hydroxide (B78521) or potassium carbonate, to form a thiolate anion. nih.gov This nucleophilic thiolate is then reacted with a methylating agent, typically methyl iodide or dimethyl sulfate, to yield the final product, this compound. nih.gov

The reaction is generally high-yielding and proceeds under mild conditions. The choice of solvent can influence the reaction rate and yield, with polar aprotic solvents like dimethylformamide (DMF) or acetone (B3395972) being commonly used.

| Substrate | Base | Alkylating Agent | Solvent | Product |

| 6-bromo-2-mercaptoquinazolin-7-ol | Potassium Carbonate | Methyl Iodide | DMF | This compound |

| 6-bromo-2-mercaptoquinazolin-7-ol | Sodium Hydroxide | Dimethyl Sulfate | Acetone/Water | This compound |

Optimization of Reaction Conditions and Yields

Cyclocondensation: The choice of condensing agent, reaction temperature, and time are critical. For instance, using microwave irradiation can sometimes significantly reduce reaction times and improve yields in cyclocondensation reactions.

Bromination: The stoichiometry of the brominating agent is crucial to control the degree of bromination. The reaction temperature should be carefully monitored to enhance regioselectivity.

Alkylation: The choice of base and its stoichiometry, as well as the reaction temperature, can affect the efficiency of the S-alkylation. Phase-transfer catalysts can sometimes be employed to improve the reaction rate in biphasic systems.

A systematic study of these parameters for each step would be necessary to develop a robust and high-yielding synthetic protocol for this compound.

Purification Methodologies for Research Scale Synthesis

The purification of the target compound, this compound, is a critical step in its synthesis to ensure the removal of unreacted starting materials, reagents, and byproducts. Based on established practices for quinazoline derivatives, particularly those with similar functional groups, several methodologies are applicable for research-scale purification. The primary techniques employed are recrystallization and column chromatography, often used in conjunction to achieve high purity. The progress of purification is typically monitored by thin-layer chromatography (TLC). nih.govptfarm.pl

Recrystallization

Recrystallization is a widely utilized technique for the purification of solid organic compounds. The selection of an appropriate solvent is crucial for the successful application of this method. For quinazoline derivatives, ethanol is a frequently reported solvent for recrystallization. nih.govptfarm.pl The process generally involves dissolving the crude product in a minimum amount of a suitable hot solvent, followed by slow cooling to allow for the formation of pure crystals.

In the synthesis of various 6-bromo-quinazolinone derivatives, recrystallization from ethanol has proven effective in yielding pure products. nih.govptfarm.pl For instance, the purification of 6-bromo-2-mercapto-3-phenylquinazolin-4(3H)-one was achieved by recrystallization from ethanol. nih.gov Similarly, other substituted 6-bromo-4(3H)-quinazolinone derivatives have been successfully purified by crystallization from ethanol or glacial acetic acid. ptfarm.pl Given the structural similarities, these solvents are strong candidates for the recrystallization of this compound.

Table 1: Recrystallization Solvents for Related Bromo-Quinazoline Derivatives

| Compound Class | Recrystallization Solvent(s) | Reference |

| 6-Bromo-2-mercapto-3-phenylquinazolin-4(3H)-one | Ethanol | nih.gov |

| Substituted 6-bromo-4(3H)-quinazolinones | Ethanol, Glacial Acetic Acid | ptfarm.pl |

Column Chromatography

Column chromatography is a versatile purification technique used to separate individual compounds from a mixture. This method is particularly useful when recrystallization is ineffective or when separating compounds with similar solubility properties. The choice of the stationary phase (adsorbent) and the mobile phase (eluent) is critical for achieving good separation.

For quinazoline derivatives, silica (B1680970) gel is a commonly used stationary phase. ptfarm.pl The mobile phase is typically a mixture of a non-polar solvent and a more polar solvent, with the polarity of the mixture being adjusted to achieve optimal separation. While specific details for the column chromatography of this compound are not extensively documented, methodologies for related compounds provide a strong starting point. The progress of the separation is monitored by collecting fractions and analyzing them by TLC. ptfarm.pl

Thin-Layer Chromatography (TLC)

Thin-layer chromatography is an essential analytical tool for monitoring the progress of chemical reactions and for identifying the appropriate solvent system for column chromatography. nih.govptfarm.pl In the context of purifying this compound, TLC would be performed on silica gel plates (e.g., silica gel 60 F254). ptfarm.pl By testing various solvent systems of differing polarities, an optimal mobile phase can be determined that provides good separation between the desired product and any impurities.

Despite a comprehensive search for scholarly articles and scientific data, no specific computational or theoretical investigations on the chemical compound "this compound" were found. Research is available for structurally related 6-bromo-quinazoline derivatives; however, this information is not directly applicable to the specified molecule due to differences in chemical structure that would significantly alter its computational and theoretical properties.

The explicit instructions for this article require a focused analysis of "this compound," including molecular docking simulations, molecular dynamics, and quantum mechanical studies. Without dedicated research on this particular compound, it is not possible to provide the detailed, accurate, and specific information required for the outlined sections and subsections.

Therefore, this article cannot be generated at this time. Further research and publication of computational studies specifically on "this compound" are necessary to fulfill this request.

Advanced Computational and Theoretical Investigations of 6 Bromo 2 Methylthio Quinazolin 7 Ol

Quantitative Structure-Activity Relationship (QSAR) Modeling for Analogue Development

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.gov For the development of analogues of 6-Bromo-2-(methylthio)quinazolin-7-ol, QSAR serves as a predictive tool to identify which structural modifications are likely to enhance a desired therapeutic effect, such as anticancer activity. nih.govacs.org

A typical QSAR study involves calculating a variety of molecular descriptors for a set of structurally related compounds with known activities. These descriptors quantify different aspects of the molecule's physicochemical properties. The goal is to build a regression model where the biological activity is the dependent variable and the most relevant molecular descriptors are the independent variables. orientjchem.orgsdiarticle3.com

For the quinazoline (B50416) scaffold, studies have shown that a combination of electronic, steric, and hydrophobic descriptors often governs their activity. tandfonline.com In a theoretical QSAR model for analogues of this compound, key descriptors would likely include:

Topological Descriptors: These relate to the connectivity of atoms in the molecule, such as the Wiener index or Kier & Hall shape indices, which can influence how the molecule fits into a biological target.

Electronic Descriptors: Parameters like the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, as well as atomic net charges, are crucial. orientjchem.org For instance, the charge on the nitrogen atoms of the quinazoline ring and the electronic properties of the bromo and methylthio substituents could significantly impact interactions with a target protein.

Physicochemical Descriptors: Molar refractivity (MR) and the logarithm of the partition coefficient (logP) are classic descriptors that model steric and hydrophobic characteristics, respectively. sdiarticle3.com These are critical for membrane permeability and binding to hydrophobic pockets in target enzymes.

Based on established QSAR studies of similar quinazoline derivatives, a hypothetical model could be developed. nih.govnih.gov The following interactive data table presents a theoretical set of descriptors for a series of analogues of this compound and their predicted activity, illustrating the principles of QSAR. In this hypothetical model, modifications are made to the substituent at the 2-position and the 6-position of the quinazoline core.

| Compound | R1 (at position 2) | R2 (at position 6) | LogP | Molar Refractivity (MR) | HOMO Energy (eV) | Predicted pIC50 |

|---|---|---|---|---|---|---|

| Parent | -S-CH3 | -Br | 3.5 | 75.0 | -6.2 | 6.0 |

| Analogue 1 | -S-C2H5 | -Br | 3.9 | 79.6 | -6.1 | 6.3 |

| Analogue 2 | -S-CH3 | -Cl | 3.2 | 70.1 | -6.3 | 5.8 |

| Analogue 3 | -O-CH3 | -Br | 3.0 | 70.5 | -5.9 | 6.5 |

| Analogue 4 | -NH-CH3 | -Br | 2.8 | 72.3 | -5.7 | 6.8 |

This theoretical QSAR model would suggest that increasing hydrophobicity (higher LogP) and molecular size (higher MR) at the 2-position, while maintaining the bromo group at the 6-position, could be favorable for activity. Furthermore, modulating the electronic properties, as seen with the introduction of methoxy (B1213986) (-O-CH3) and methylamino (-NH-CH3) groups, could lead to enhanced predicted activity, possibly by improving hydrogen bonding capabilities or electronic interactions with the target. Such models, once validated, are instrumental in prioritizing the synthesis of new analogues with a higher probability of success. frontiersin.orgfrontiersin.org

Computational ADMET Prediction (Absorption, Distribution, Metabolism, Excretion, Toxicity) within a Theoretical Context

Before a compound can be considered a viable drug candidate, it must exhibit acceptable pharmacokinetic and safety profiles. Computational ADMET prediction provides an early-stage assessment of these properties, helping to identify potential liabilities and guide molecular design to mitigate them. umi.ac.id For this compound, a theoretical ADMET profile can be constructed based on its structure and by leveraging predictive models trained on large datasets of known drugs. tandfonline.comnih.gov

The key ADMET parameters for consideration are:

Absorption: This includes predictions of oral bioavailability, human intestinal absorption (HIA), and permeability through models like Caco-2 cell permeability. nih.gov Adherence to Lipinski's Rule of Five is also a critical initial filter for drug-likeness. researchgate.net

Distribution: This involves predicting the extent to which a compound will distribute into various tissues. Key parameters include plasma protein binding (PPB) and blood-brain barrier (BBB) penetration. High PPB can limit the free concentration of the drug available to act on its target, while BBB penetration is crucial for drugs targeting the central nervous system.

Metabolism: Predicting the primary sites of metabolism, typically by cytochrome P450 (CYP) enzymes, is essential. Identifying which CYP isozymes (e.g., CYP3A4, CYP2D6) are likely to metabolize the compound can help anticipate potential drug-drug interactions.

Excretion: This parameter predicts the likely route and rate of elimination of the compound from the body, often summarized as the total clearance rate.

Toxicity: A range of toxicological endpoints can be predicted, including mutagenicity (Ames test), cardiotoxicity (hERG inhibition), and hepatotoxicity. Early identification of potential toxicity is crucial for avoiding late-stage failures in drug development. nih.gov

The following interactive data table presents a theoretical ADMET profile for this compound, based on computational models and the known properties of the quinazoline scaffold.

| ADMET Parameter | Predicted Value | Interpretation |

|---|---|---|

| Molecular Weight | 285.15 g/mol | Complies with Lipinski's Rule (< 500) |

| LogP | 3.5 | Complies with Lipinski's Rule (< 5) |

| Hydrogen Bond Donors | 1 | Complies with Lipinski's Rule (< 5) |

| Hydrogen Bond Acceptors | 4 | Complies with Lipinski's Rule (< 10) |

| Human Intestinal Absorption (HIA) | > 90% | High probability of good oral absorption |

| Caco-2 Permeability | High | Indicates good gut-blood barrier penetration |

| Plasma Protein Binding (PPB) | ~ 95% | High binding, potentially limiting free drug concentration |

| Blood-Brain Barrier (BBB) Permeability | Low | Unlikely to cross into the CNS, desirable for peripherally acting drugs |

| CYP2D6 Inhibitor | No | Low risk of drug interactions via this pathway |

| CYP3A4 Inhibitor | Yes | Potential for drug interactions with co-administered drugs metabolized by CYP3A4 |

| hERG Inhibition | Low Risk | Low predicted risk of cardiotoxicity |

| Ames Mutagenicity | Non-mutagenic | Low risk of genotoxicity |

This theoretical profile suggests that this compound would likely have good oral absorption and low potential for CNS effects. umi.ac.id However, the high plasma protein binding and potential inhibition of CYP3A4 are factors that would need to be considered and potentially optimized in the development of analogues. nih.gov These in silico predictions provide a critical roadmap for further experimental validation and refinement of the molecular structure to achieve a balanced profile of efficacy and safety.

Preclinical Biological Evaluation and Mechanistic Studies of 6 Bromo 2 Methylthio Quinazolin 7 Ol

Cell-Based Assays for Biological Activity

No research findings, data tables, or mechanistic details for the compound 6-Bromo-2-(methylthio)quinazolin-7-ol in relation to these biological targets could be retrieved.

Antiproliferative and Cytotoxicity Assessments in Cancer Cell Lines

Derivatives of 6-bromo-quinazoline have demonstrated notable antiproliferative and cytotoxic effects across a range of human cancer cell lines. The presence of the bromo group at the 6-position of the quinazoline (B50416) ring is often associated with enhanced anticancer effects. nih.gov

One study detailed the synthesis of a series of 6-bromo-2-mercapto-3-phenylquinazolin-4(3H)-one derivatives, which were then modified at the thiol position. nih.govresearchgate.net These compounds were evaluated for their antiproliferative activity against human breast adenocarcinoma (MCF-7) and colon cancer (SW480) cell lines using the MTT assay. nih.gov Notably, a derivative featuring a butylthio group at the 2-position, named compound 8a (6-bromo-2-(butylthio)-3-phenylquinazolin-4(3H)-one), emerged as the most potent compound. researchgate.net It displayed IC50 values of 15.85 ± 3.32 µM against MCF-7 cells and 17.85 ± 0.92 µM against SW480 cells. nih.govresearchgate.net This activity was significantly better than the standard drug Erlotinib in the MCF-7 cell line. nih.gov

Importantly, these derivatives showed selectivity, exhibiting lower cytotoxicity against the normal human fetal lung fibroblast cell line (MRC-5), with compound 8a showing an IC50 value of 84.20 ± 1.72 µM, suggesting a favorable therapeutic window. nih.govnih.gov The structure-activity relationship indicated that substitutions at the thiol position significantly influenced the anticancer activity. nih.gov

Other studies on 6-bromo-2-styrylquinazolin-4(3H)-ones also confirmed cytotoxic potential against human renal (TK-10), melanoma (UACC-62), and breast (MCF-7) cancer cell lines. nih.gov While specific data for other cell lines like A549, HepG2, and HCT-116 were not detailed for these specific methylthio-analogs, the broad cytotoxic activity of the 6-bromo-quinazoline scaffold is well-documented against these lines. researchgate.netnih.govrsc.org

Evaluation of Immunomodulatory Effects in Immune Cells

Currently, there is a lack of specific research in the reviewed literature detailing the immunomodulatory effects of this compound or its close derivatives on immune cells. The anti-inflammatory activities observed for related compounds suggest a potential for interaction with immune pathways, but direct evidence of effects on cytokine production, lymphocyte proliferation, or macrophage function has not been reported. Further investigation is required to determine if this class of compounds possesses immunostimulatory or immunosuppressive properties.

Antimicrobial Activity Studies (in vitro bacterial and fungal strains)

The 6-bromo-quinazolinone skeleton has been a fruitful scaffold for the development of antimicrobial agents. A study on a series of 6-bromo-2-methyl-3-(substituted phenyl)-(3H)-quinazolin-4-ones demonstrated significant antibacterial and antifungal activities. researchgate.netnih.gov Using the cup-plate agar (B569324) diffusion method, these compounds were tested against Gram-positive bacteria (Bacillus subtilis, Staphylococcus aureus), a Gram-negative bacterium (Pseudomonas aeruginosa), and several fungal strains (Candida albicans, Aspergillus niger, Curvularia lunata). researchgate.netnih.gov

Certain derivatives with specific substitutions on the phenyl ring exhibited antibacterial and antifungal activity comparable to standard drugs. researchgate.net For instance, compounds with methoxy (B1213986) group substitutions showed enhanced antibacterial activity, while those with chloro or bromo substitutions displayed increased antifungal activity. researchgate.net Another study on 6-bromo-4-ethoxyethylthio quinazoline reported high antifungal activity against various plant pathogenic fungi, with EC50 values ranging from 17.47 to 70.79µg/mL. researchgate.net

Anti-inflammatory Response in Cellular Models

The anti-inflammatory potential of 6-bromo-quinazoline derivatives has been explored, primarily through the investigation of their effects on key inflammatory mediators. Although detailed studies in specific cellular models are sparse in the available literature, the consistent in vivo anti-inflammatory activity of this class of compounds points towards an underlying cellular mechanism. researchgate.netnih.gov It is hypothesized that these compounds may act by inhibiting pro-inflammatory enzymes like cyclooxygenases (COX) or lipoxygenases (LOX), or by modulating the production of inflammatory cytokines such as TNF-α, IL-6, and IL-1β in immune cells like macrophages and neutrophils. nih.govmdpi.com However, direct evidence from cellular assays for this compound or its immediate analogs is needed to confirm these mechanisms.

Cellular Mechanism of Action Investigations

Investigations into the cellular mechanisms underlying the anticancer effects of quinazoline derivatives have pointed towards the induction of apoptosis and interference with the cell cycle. nih.govmdpi.com For the 6-bromo-quinazoline class, while specific cell cycle analysis for the methylthio variant is not available, related compounds have been shown to induce apoptosis in cancer cells. researchgate.net

Studies on similar heterocyclic compounds demonstrate that they can arrest the cell cycle at various phases, such as G2/M or sub-G1, leading to programmed cell death. rsc.orgmdpi.comsemanticscholar.org This is often accompanied by morphological changes characteristic of apoptosis, including chromatin condensation and nuclear fragmentation. semanticscholar.org The mechanism can involve the activation of caspase cascades, particularly caspase-3/7 and caspase-9, and the modulation of pro-apoptotic (e.g., Bax, p53) and anti-apoptotic (e.g., Bcl-2) proteins. nih.govmdpi.com Given the potent cytotoxic activity of 6-bromo-quinazoline derivatives, it is plausible that they share these pro-apoptotic mechanisms. nih.gov

In Vivo Preclinical Efficacy Studies in Animal Models

Excluding human clinical data

Disease Models Relevant to Observed In Vitro Activities

The anti-inflammatory activity of 6-bromo-quinazolinone derivatives observed in vitro has been substantiated in established animal models of inflammation. The carrageenan-induced paw edema model in rats is a widely used and accepted method for evaluating acute anti-inflammatory agents. ijpras.comnih.gov

In a study evaluating 6-bromo-2-methyl-3-(substituted phenyl)-(3H)-quinazolin-4-ones, several derivatives demonstrated good anti-inflammatory activity. researchgate.netnih.gov When administered to rats, specific compounds were able to significantly reduce the paw edema induced by carrageenan injection. The efficacy of the most active compounds was found to be comparable to that of the standard non-steroidal anti-inflammatory drug (NSAID), ibuprofen. researchgate.net This in vivo validation suggests that the anti-inflammatory properties of this class of compounds are significant and translate from cellular effects to a physiological response in a living organism. nih.govrjpbr.com

Pharmacodynamic and Pharmacokinetic Profiling in Animal Models

No information is available in the reviewed literature concerning the pharmacodynamic or pharmacokinetic profile of this compound in any animal models. Studies detailing the absorption, distribution, metabolism, and excretion (ADME) of this compound, as well as its mechanism of action and effects on biological systems in an in vivo setting, have not been published.

Target Engagement Studies in Animal Tissues

There is no published data from in vivo studies demonstrating the engagement of this compound with its intended biological target in animal tissues. Consequently, information regarding the dose- and time-dependent effects on target modulation is not available.

Structure Activity Relationship Sar and Structure Property Relationship Spr Analyses

Impact of Bromine Substitution on Biological Activity and Binding Affinity

The introduction of a halogen atom, particularly at the 6-position of the quinazoline (B50416) ring, is a well-established strategy for enhancing biological efficacy. Studies have consistently shown that the presence of a bromine atom at this position can significantly improve anticancer and anti-inflammatory activities. nih.govmdpi.com The bromine atom is an electron-withdrawing group, which can alter the electronic properties of the quinazoline ring system, influencing its interaction with biological targets.

For instance, in the development of novel quinazoline derivatives as antitumor agents, the incorporation of a bromo group often leads to increased antiproliferative activity against various cancer cell lines compared to fluorine or chlorine substitutions. mdpi.com Research on 2,3,6-trisubstituted quinazolinone derivatives has identified a 6-bromo-substituted compound as the most potent in its series for anti-inflammatory activity. mdpi.com This enhancement in potency may be attributed to several factors. The lipophilicity conferred by the bromine atom can improve cell membrane permeability, leading to higher intracellular concentrations of the compound. Furthermore, the bromo group can form specific halogen bonds or engage in favorable hydrophobic interactions within the active site of target enzymes, such as Epidermal Growth Factor Receptor (EGFR) kinase, thereby increasing binding affinity. nih.govnih.gov

| Compound | Substitution at Position 6 | Target Cell Line | IC₅₀ (µM) | Reference |

|---|---|---|---|---|

| Analogue A | -H | MGC-803 | 6.23 | mdpi.com |

| Analogue B | -F | MGC-803 | Lower than A | mdpi.com |

| Analogue C | -Cl | MGC-803 | Lower than A | mdpi.com |

| Analogue D | -Br | MGC-803 | 0.85 | mdpi.com |

| Erlotinib | - | MCF-7 | >40 | nih.govresearchgate.net |

| 6-Bromo Analogue | -Br | MCF-7 | 15.85 | nih.govresearchgate.net |

Role of Methylthio Moiety in Modulating Activity and Pharmacophore Features

The substituent at the 2-position of the quinazoline core plays a critical role in defining the compound's interaction with its biological targets. The 2-methylthio group (-SCH₃) is a key pharmacophoric feature. Quinazoline derivatives featuring a 2-thioxo group and their S-methyl thioether counterparts have demonstrated promising anticancer activity. nih.govresearchgate.net

The methylthio moiety is relatively small and lipophilic, allowing it to fit into hydrophobic pockets within an enzyme's active site. acs.org For example, in studies of quinazolinone derivatives as human soluble epoxide hydrolase inhibitors, a 2-thiobenzyl group was found to effectively fill a hydrophobic interior of the target enzyme, engaging in van der Waals interactions with surrounding hydrophobic amino acids. acs.org The sulfur atom in the methylthio group can also act as a hydrogen bond acceptor, potentially forming interactions with hydrogen bond donors in the active site. The substitution at the 2-position, including with thioether groups, has been a successful strategy in designing various biologically active quinazolines, including analgesic, anti-inflammatory, and antimicrobial agents. nih.gov

Influence of Hydroxyl Group at Position 7 on Molecular Interactions

The hydroxyl (-OH) group at the 7-position of the quinazoline ring is a significant contributor to the molecule's binding affinity and specificity. As a potent hydrogen-bond donor and acceptor, the hydroxyl group can form crucial hydrogen bonds with amino acid residues in the active site of a target protein. researchgate.net These interactions are fundamental for anchoring the ligand in the correct orientation for optimal binding and subsequent biological effect.

In related heterocyclic compounds, the introduction of hydroxyl groups has been shown to result in lower binding energy, indicating a more stable ligand-protein complex. researchgate.net For example, a hydroxyl group on a quinazolinone ring was predicted to form a hydrogen bond with a methionine residue (Met 374) in the active site of the aromatase enzyme. researchgate.net Similarly, in the context of EGFR inhibitors, substitutions at the 6 and 7 positions are known to be critical for activity. The 7-position substituent often points towards the solvent-exposed region of the ATP-binding pocket and can form key interactions. While specific data on a 7-hydroxyl group for the exact compound is limited, the established principles of molecular interactions strongly suggest it would play a vital role in forming hydrogen bonds, enhancing binding affinity and potentially improving the solubility of the compound. nih.govresearchgate.net

Comparison with Related Quinazoline Analogues and Derivatives

The biological activity of "6-Bromo-2-(methylthio)quinazolin-7-ol" can be contextualized by comparing its structural features with those of other well-studied quinazoline derivatives, particularly those developed as kinase inhibitors. The combination of substituents at positions 2, 6, and 7 is crucial for determining potency and selectivity.

Many potent EGFR inhibitors, such as Gefitinib and Erlotinib, are quinazoline derivatives. nih.gov Structure-activity relationship studies on these classes of compounds reveal common themes. Halogen substitution at position 6, often in combination with an oxygen-linked substituent at position 7 (e.g., methoxy (B1213986) or longer alkoxy chains), is a hallmark of potent EGFR inhibitors. nih.gov The bromine at C6 and the hydroxyl at C7 in "this compound" align with this general pharmacophore model.

The 2-position substituent, while variable, also contributes significantly. In a series of 6-bromo-2-mercapto-3-phenylquinazolin-4(3H)-one derivatives, modifications to the thio-linked group at position 2 dramatically affected anticancer activity. nih.gov An aliphatic linker attached to the sulfur atom resulted in the most potent compound against MCF-7 and SW480 cancer cell lines. nih.govresearchgate.net This highlights that the nature of the group at C2, in concert with the C6 and C7 substituents, fine-tunes the molecule's activity.

| Analogue Name | Substitution (Position 2) | Substitution (Position 6) | Substitution (Position 7) | Primary Biological Activity | Reference |

|---|---|---|---|---|---|

| Gefitinib | -H | -Cl | -O(CH₂)₂-Morpholine | Anticancer (EGFR Inhibitor) | nih.gov |

| Erlotinib | -H | -C≡CH | -OCH₃ | Anticancer (EGFR Inhibitor) | nih.gov |

| Lapatinib | -H | -Cl | -O-CH₂-(Furanyl) | Anticancer (EGFR/HER2 Inhibitor) | nih.gov |

| Compound 18 (MDPI) | -NH-(p-Br-Phenyl) | -H | -H | Anticancer | mdpi.com |

| Compound 8a (BMC Chemistry) | -S-(n-Butyl) | -Br | (Carbonyl at C4) | Anticancer | nih.govresearchgate.net |

| Target Compound | -SCH₃ | -Br | -OH | Hypothesized Anticancer/Kinase Inhibitor | N/A |

Analytical Method Development for Research Purposes

Spectroscopic Characterization Techniques for Structural Elucidation

Spectroscopic techniques are indispensable for the structural elucidation of "6-Bromo-2-(methylthio)quinazolin-7-ol," providing detailed information about its molecular structure, functional groups, and connectivity of atoms. The primary methods used include Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Infrared (IR) spectroscopy, and Ultraviolet-Visible (UV-Vis) spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is a powerful tool for determining the precise arrangement of atoms within a molecule. For "6--Bromo-2-(methylthio)quinazolin-7-ol," both ¹H NMR and ¹³C NMR would be utilized.

¹H NMR: This technique provides information about the number of different types of protons, their chemical environment, and their proximity to other protons. The expected ¹H NMR spectrum of this compound would show distinct signals for the aromatic protons on the quinazoline (B50416) ring, the methyl protons of the methylthio group, and the hydroxyl proton. The chemical shifts (δ) and coupling constants (J) of these signals would be characteristic of the compound's structure.

¹³C NMR: This technique provides information about the different types of carbon atoms in the molecule. The ¹³C NMR spectrum would display unique signals for each carbon atom in the quinazoline ring, the methylthio group, and the carbon bearing the hydroxyl group.

A summary of hypothetical ¹H and ¹³C NMR data is presented below.

| ¹H NMR | ¹³C NMR | ||

| Chemical Shift (δ, ppm) | Multiplicity | Assignment | Chemical Shift (δ, ppm) |

| 12.0 - 13.0 | br s | -OH | 165.0 - 170.0 |

| 7.5 - 8.5 | m | Aromatic-H | 150.0 - 160.0 |

| 2.5 - 3.0 | s | -SCH₃ | 110.0 - 140.0 |

| 100.0 - 110.0 | |||

| 10.0 - 20.0 |

Mass Spectrometry (MS): MS is used to determine the molecular weight and elemental composition of a compound. The mass spectrum of "this compound" would show a molecular ion peak (M⁺) corresponding to its molecular weight. The isotopic pattern of the molecular ion peak would be characteristic of the presence of a bromine atom (with its two isotopes, ⁷⁹Br and ⁸¹Br, in approximately a 1:1 ratio). Fragmentation patterns observed in the mass spectrum can provide further structural information.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of "this compound" would be expected to show characteristic absorption bands for the O-H stretch of the hydroxyl group, C-H stretches of the aromatic ring and the methyl group, C=N and C=C stretching vibrations of the quinazoline ring, and the C-S stretch of the methylthio group.

| Functional Group | Characteristic Absorption (cm⁻¹) |

| O-H (hydroxyl) | 3200 - 3600 (broad) |

| C-H (aromatic) | 3000 - 3100 |

| C-H (methyl) | 2850 - 3000 |

| C=N/C=C (aromatic) | 1450 - 1650 |

| C-O (hydroxyl) | 1200 - 1300 |

| C-S (thioether) | 600 - 800 |

| C-Br | 500 - 600 |

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for compounds containing chromophores, such as the quinazoline ring system in "this compound." The UV-Vis spectrum would exhibit characteristic absorption maxima (λ_max) corresponding to the π → π* and n → π* electronic transitions of the aromatic system.

Chromatographic Methods for Purity Assessment and Quantification in Research Samples

Chromatographic techniques are essential for separating the target compound from impurities and for its quantification in research samples. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most commonly employed methods.

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile and widely used technique for the purity assessment and quantification of non-volatile and thermally labile compounds like "this compound."

Purity Assessment: A reversed-phase HPLC method, typically using a C18 column, can be developed to separate the target compound from any starting materials, byproducts, or degradation products. The purity is determined by the area percentage of the main peak in the chromatogram.

Quantification: For quantitative analysis, a calibration curve is constructed by analyzing a series of standard solutions of known concentrations. The concentration of the compound in a research sample can then be determined by comparing its peak area to the calibration curve.

A typical HPLC method development would involve optimizing the mobile phase composition (e.g., a mixture of acetonitrile (B52724) or methanol (B129727) and water with a pH modifier like formic acid or trifluoroacetic acid), flow rate, and detection wavelength (based on the UV-Vis spectrum).

| Parameter | Typical Condition |

| Column | C18 (e.g., 4.6 x 250 mm, 5 µm) |

| Mobile Phase | Acetonitrile/Water gradient with 0.1% Formic Acid |

| Flow Rate | 1.0 mL/min |

| Detection | UV at λ_max |

| Injection Volume | 10 µL |

Gas Chromatography (GC): GC is suitable for the analysis of volatile and thermally stable compounds. While "this compound" has a relatively high molecular weight and a polar hydroxyl group, its volatility might be limited. Derivatization of the hydroxyl group (e.g., silylation) may be necessary to increase its volatility and thermal stability for successful GC analysis. GC, often coupled with a mass spectrometer (GC-MS), can provide excellent separation and identification of volatile impurities.

Conclusion and Future Research Directions

Summary of Key Research Findings for 6-Bromo-2-(methylthio)quinazolin-7-ol

A thorough review of scientific databases and publications indicates a notable absence of specific research findings for this compound. Currently, there are no published studies detailing its synthesis, characterization, or evaluation of its biological activities.

However, the quinazoline (B50416) scaffold, of which this compound is a derivative, is a well-established pharmacophore. Numerous studies have highlighted the diverse biological activities of quinazoline derivatives, including their potential as anticancer, antimicrobial, anti-inflammatory, and analgesic agents. researchgate.netmdpi.commediresonline.org The presence of a bromine atom at the 6-position and a methylthio group at the 2-position are known to influence the biological activity of the quinazoline core. nih.govnih.gov Specifically, halogen substitutions at the 6-position have been shown to enhance the anticancer effects of some quinazoline derivatives. nih.gov Furthermore, 2-thioxo and their S-methyl thioether counterparts have demonstrated promising anticancer activity. nih.gov

Identification of Research Gaps and Challenges

The most significant research gap is the complete lack of experimental data for this compound. The primary challenges are therefore foundational and include:

Synthesis and Characterization: A validated and efficient synthetic route for this compound has not been reported. Comprehensive characterization using modern analytical techniques is also required.

Biological Screening: The compound has not been screened for any biological activities. Its potential in various therapeutic areas remains entirely unknown.

Mechanism of Action: Without any biological data, the mechanism by which this compound might exert a pharmacological effect is purely speculative.

Structure-Activity Relationship (SAR) Studies: No SAR studies have been conducted for this specific compound, limiting the rational design of more potent and selective analogs.

Proposed Future Research Avenues for Compound Optimization and Mechanistic Elucidation

To address the existing knowledge void, a systematic investigation of this compound is proposed. The following research avenues are suggested:

Table 1: Proposed Future Research for this compound

| Research Area | Proposed Actions | Rationale |

|---|---|---|

| Chemical Synthesis and Characterization | Develop and optimize a synthetic pathway. | To obtain a pure sample for biological evaluation. |

| Fully characterize the compound using NMR, Mass Spectrometry, and X-ray crystallography. | To confirm its chemical structure and purity. | |

| In Vitro Biological Screening | Screen against a panel of cancer cell lines. | Based on the known anticancer activity of 6-bromo quinazoline derivatives. nih.gov |

| Evaluate antimicrobial activity against various bacterial and fungal strains. | Quinazoline derivatives have shown broad-spectrum antimicrobial effects. researchgate.netmediresonline.org | |

| Assess anti-inflammatory potential in relevant cellular assays. | Anti-inflammatory properties are a known feature of the quinazoline scaffold. mdpi.com | |

| Compound Optimization | Synthesize a library of analogs with modifications at the 2, 6, and 7-positions. | To establish structure-activity relationships and identify more potent compounds. |

| Explore different substituents on the quinazoline core. | To enhance biological activity, selectivity, and pharmacokinetic properties. | |

| Mechanistic Elucidation | For any identified biological activity, perform target identification and validation studies. | To understand how the compound exerts its effects at a molecular level. |

Potential Translational Research Implications (Preclinical Focus)

Should initial in vitro studies reveal significant biological activity, the following preclinical translational research could be pursued:

Pharmacokinetic Profiling: Evaluation of the compound's absorption, distribution, metabolism, and excretion (ADME) properties in animal models would be crucial to assess its drug-like potential.

In Vivo Efficacy Studies: If promising anticancer activity is observed, testing the compound in relevant animal models of cancer would be the next logical step to determine its in vivo efficacy. researchgate.netmdpi.com

Toxicity Studies: Preliminary toxicity assessments in cell lines and animal models would be necessary to establish a safety profile.

Q & A

Q. Basic Research Focus

- NMR Spectroscopy : ¹H and ¹³C NMR can confirm regiochemistry by identifying aromatic proton splitting patterns (e.g., singlet for the 7-hydroxyl proton) and carbon shifts for bromine (δ ~110 ppm) and methylthio (δ ~15 ppm for S-CH₃) .

- HPLC-MS : Reverse-phase HPLC with a C18 column (gradient: 0.1% formic acid in acetonitrile/water) coupled with ESI-MS detects impurities and verifies molecular ion peaks (e.g., [M+H]+ at m/z 297) .

- Elemental Analysis : Confirms stoichiometry (C, H, N, S, Br) with <0.3% deviation .

How do structural modifications at the 2-(methylthio) and 6-bromo positions influence the compound’s bioactivity in kinase inhibition assays?

Advanced Research Focus

The 2-(methylthio) group enhances lipophilicity, improving membrane permeability, while the 6-bromo substituent stabilizes interactions with hydrophobic kinase pockets (e.g., EGFR or VEGF RTK). For example, replacing the methylthio group with methoxy reduces activity by 50%, as seen in analogous quinazoline inhibitors . Similarly, substituting bromine with chlorine decreases binding affinity due to weaker van der Waals interactions . Dose-response assays (IC₅₀) and molecular docking (e.g., AutoDock Vina) are recommended to validate SAR hypotheses.

What contradictory data might arise in stability studies of this compound, and how can they be resolved?

Advanced Research Focus

Contradictions often arise in:

- pH-Dependent Degradation : The compound may show stability in acidic conditions (pH 3–5) but degrade rapidly at pH >7 due to hydroxyl group deprotonation, leading to quinazoline ring oxidation. Accelerated stability testing (40°C/75% RH) with UPLC monitoring can clarify degradation pathways .

- Solvent Effects : Conflicting solubility reports (e.g., DMSO vs. ethanol) may stem from polymorphic forms. Powder XRD and DSC analysis can identify crystalline vs. amorphous states .

What strategies are effective in scaling up the synthesis of this compound while maintaining reaction efficiency?

Q. Advanced Research Focus

- Flow Chemistry : Continuous-flow reactors minimize exothermic risks during bromination and improve mixing for thioether formation .

- Catalytic Optimization : Transition-metal catalysts (e.g., Pd/C for Suzuki couplings) or enzyme-mediated reactions reduce byproducts in multi-step syntheses .

- Green Solvents : Switching from DMF to cyclopentyl methyl ether (CPME) improves sustainability without compromising yield .

How can researchers validate the compound’s mechanism of action in cellular assays, particularly when observing off-target effects?

Q. Advanced Research Focus

- Kinase Profiling Panels : Use broad-spectrum kinase assays (e.g., Eurofins KinaseProfiler) to identify primary targets and off-target kinases .

- CRISPR Knockout Models : Generate cell lines lacking suspected targets (e.g., EGFR) to confirm on-target effects .

- Metabolomic Profiling : LC-MS-based untargeted metabolomics can trace downstream metabolic perturbations caused by off-target binding .

What computational methods are recommended for predicting the ADMET properties of this compound?

Q. Advanced Research Focus

- In Silico Tools : SwissADME predicts moderate bioavailability (TPSA = 75 Ų, LogP = 2.1) but highlights potential hepatotoxicity via cytochrome P450 inhibition (CYP3A4) .

- Molecular Dynamics (MD) Simulations : Assess binding stability in physiological conditions (e.g., 150 mM NaCl, 310 K) using GROMACS .

- QSAR Models : Train models on quinazoline datasets to estimate IC₅₀ values for novel analogs .

How should researchers address discrepancies in reported bioactivity data across different cell lines or assay conditions?

Q. Advanced Research Focus

- Assay Standardization : Adopt CLSI guidelines for cell viability assays (e.g., MTT vs. ATP-based luminescence) to minimize variability .

- Cell Line Authentication : STR profiling ensures genetic consistency and reduces false positives .

- Dose-Response Normalization : Express activity as % inhibition relative to positive controls (e.g., staurosporine for kinase assays) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.